3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide
Overview
Description
3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide is a useful research compound. Its molecular formula is C15H16N2O4S and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.08307817 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enzyme Inhibition and Drug Design
- Carbonic Anhydrase and Acetylcholinesterase Inhibition : Derivatives of benzamide and benzenesulfonamide, related to the structure of "3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide", have been identified as potent inhibitors of human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE) enzymes. These compounds have demonstrated significant inhibitory activity at nanomolar levels, indicating their potential as lead compounds in the development of new therapeutic agents for conditions associated with these enzymes (Tuğrak et al., 2020).
Anticancer Activity
- Anticancer Evaluation : Certain naphthoquinone derivatives containing a phenylaminosulfanyl moiety, structurally related to "this compound", have displayed potent cytotoxic activity against various human cancer cell lines. These compounds induce apoptosis and cell cycle arrest, showcasing their potential as anticancer agents (Ravichandiran et al., 2019).
Photodynamic Therapy
- Photosensitizers for Photodynamic Therapy : New derivatives of benzenesulfonamide, with modifications for enhanced photodynamic therapy applications, have been developed. These compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for effective Type II photodynamic therapy mechanisms, which is crucial for cancer treatment (Pişkin et al., 2020).
Diuretic and Antihypertensive Agents
- Quinazoline Derivatives as Diuretic and Antihypertensive Agents : The synthesis and characterization of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives, have been explored for their diuretic and antihypertensive activities. This research highlights the potential of these compounds in treating hypertension and related cardiovascular disorders, with certain derivatives showing significant efficacy in animal models (Rahman et al., 2014).
Properties
IUPAC Name |
3-[(4-methoxy-3-methylphenyl)sulfonylamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10-8-13(6-7-14(10)21-2)22(19,20)17-12-5-3-4-11(9-12)15(16)18/h3-9,17H,1-2H3,(H2,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBJRLYQGVWXQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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